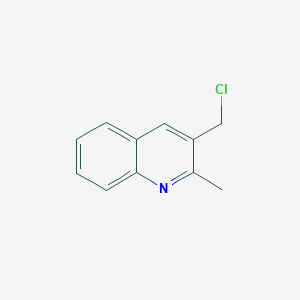
Sodium 4-hydroxydodecanoate
概要
説明
Sodium 4-hydroxydodecanoate: is a sodium salt of 4-hydroxydodecanoic acid. It is a medium-chain fatty acid derivative with a molecular formula of C₁₂H₂₃NaO₃. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxydodecanoate can be synthesized through the saponification of 4-hydroxydodecanoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxydodecanoic acid in an aqueous solution of sodium hydroxide, followed by heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as continuous stirring, controlled temperature, and pH adjustments to achieve the desired product quality.
化学反応の分析
Types of Reactions: Sodium 4-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, ethers, or other substituted derivatives.
科学的研究の応用
Sodium 4-hydroxydodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It serves as a model compound for studying fatty acid metabolism and enzymatic reactions.
Medicine: Research on its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用機序
The mechanism of action of sodium 4-hydroxydodecanoate involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, it may interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins.
類似化合物との比較
Sodium dodecanoate: A similar compound with a slightly different structure, lacking the hydroxyl group.
Sodium 4-hydroxydecanoate: Another similar compound with a shorter carbon chain.
Sodium 4-hydroxytetradecanoate: A compound with a longer carbon chain.
Uniqueness: Sodium 4-hydroxydodecanoate is unique due to its specific chain length and the presence of a hydroxyl group at the fourth carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
sodium;4-hydroxydodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3.Na/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15;/h11,13H,2-10H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCNFGLCDDEAFO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3383841.png)




![1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine](/img/structure/B3383891.png)


